molecular formula C11H13BrO2S B15326628 1-(2-Bromophenyl)-2-((3-hydroxypropyl)thio)ethan-1-one

1-(2-Bromophenyl)-2-((3-hydroxypropyl)thio)ethan-1-one

Cat. No.: B15326628
M. Wt: 289.19 g/mol
InChI Key: JXGKAAFSDAADPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Bromophenyl)-2-((3-hydroxypropyl)thio)ethan-1-one is a chemical compound of interest in organic chemistry and pharmaceutical research. This molecule features a 2-bromophenyl group attached to an ethanone core, which is further functionalized with a (3-hydroxypropyl)thio side chain. The presence of both a ketone and a thioether bridge with a terminal hydroxyl group makes it a potential multi-functional intermediate for chemical synthesis. Note on Potential Applications: Based on the structure-activity relationships observed in similar compounds, particularly those containing a 2-bromophenyl substituent, this molecule may be investigated for its potential neuropsychotropic activities. For example, research on other 2-bromophenyl-containing molecules has shown promise in exhibiting antidepressant and mild analgesic properties in preclinical models . Its primary research value lies in its use as a building block for the synthesis of more complex molecules, such as novel benzimidazole derivatives, which are known to possess a wide spectrum of pharmacological activity . Researchers can utilize this compound to explore its mechanism of action and potential applications in developing new active compounds. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H13BrO2S

Molecular Weight

289.19 g/mol

IUPAC Name

1-(2-bromophenyl)-2-(3-hydroxypropylsulfanyl)ethanone

InChI

InChI=1S/C11H13BrO2S/c12-10-5-2-1-4-9(10)11(14)8-15-7-3-6-13/h1-2,4-5,13H,3,6-8H2

InChI Key

JXGKAAFSDAADPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CSCCCO)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Key analogs and their distinguishing features include:

Compound Name Substituents/Modifications Key Properties/Activities Reference
1-(4-Bromophenyl)-2-((3-hydroxypropyl)thio)ethan-1-one Para-bromophenyl, 3-hydroxypropylthio Discontinued product; no detailed data available
1-(4-Chlorophenyl)-2-[(5-(3-((pyrimidin-2-yl)thio)propyl)-1,3,4-oxadiazol-2-yl)thio]ethan-1-one (4d) Chlorophenyl, oxadiazole-thioether chain Cytotoxic activity; m.p. 96–97°C; IR peaks at 1681.93 cm⁻¹ (C=O)
1-(4-Fluorophenyl)-2-[(5-(3-((pyrimidin-2-yl)thio)propyl)-1,3,4-oxadiazol-2-yl)thio]ethan-1-one (4e) Fluorophenyl, oxadiazole-thioether chain Cytotoxic activity; m.p. 86–89°C; IR peaks at 1683.86 cm⁻¹ (C=O)
1-(5-Bromothiophen-2-yl)-2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethan-1-one Bromothiophene, thiadiazole-thioether chain Molecular weight: 335.26 g/mol; potential intermediate for pharmaceuticals
1-(1-Benzothiophen-3-yl)-2-(2-bromophenyl)ethan-1-one Benzothiophene, 2-bromophenyl Molecular weight: 331.2 g/mol; used as a small-molecule scaffold

Key Observations :

  • Functional Groups: The 3-hydroxypropylthio group in the target compound could improve hydrophilicity versus non-hydroxylated thioether chains (e.g., phenylthio in ).
Physical and Spectral Properties
  • Melting Points : Derivatives with electron-withdrawing groups (e.g., nitro in 4g ) exhibit higher melting points (150–152°C), while halogenated analogs (e.g., chloro in 4d ) show moderate values (96–97°C) . The hydroxypropylthio group in the target compound might lower its melting point due to increased flexibility.
  • IR Spectroscopy : Ketone C=O stretches in analogs appear near 1680–1690 cm⁻¹, consistent with the target compound’s expected spectral profile .

Q & A

Q. What are the recommended synthetic routes for 1-(2-Bromophenyl)-2-((3-hydroxypropyl)thio)ethan-1-one?

  • Methodological Answer : The synthesis typically involves thioether formation via nucleophilic substitution or cross-coupling reactions . A common approach includes:

Reacting 2-bromoacetophenone derivatives with 3-mercapto-1-propanol under basic conditions (e.g., K₂CO₃ in DMF) to form the thioether bond .

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl bromine functionalization, though this requires pre-functionalized intermediates .
Optimization Tips : Use anhydrous solvents and inert atmospheres to minimize side reactions. Monitor reaction progress via TLC or HPLC.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :
  • Spectroscopy :
  • ¹H/¹³C NMR to confirm the presence of the bromophenyl group (δ ~7.3–7.8 ppm) and hydroxypropyl-thioether moiety (δ ~2.5–3.5 ppm) .
  • FT-IR for S–C=O stretching (~1,650 cm⁻¹) and O–H absorption (~3,400 cm⁻¹) .
  • Chromatography :
  • HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) .
  • Mass Spectrometry : ESI-MS or HRMS for molecular ion confirmation .

Q. What initial biological screening assays are suitable for evaluating its activity?

  • Methodological Answer :
  • In vitro assays :
  • Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .
  • Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease targets) .
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK293, HepG2) to establish IC₅₀ values .
  • Solubility : Use shake-flask method in PBS or DMSO to guide formulation for in vivo studies .

Advanced Research Questions

Q. How can computational modeling predict the compound's interactions with biological targets?

  • Methodological Answer :
  • Molecular docking (AutoDock Vina, Schrödinger Suite) to simulate binding to proteins (e.g., kinases, GPCRs). Focus on the bromophenyl moiety’s hydrophobic interactions and the thioether’s flexibility .
  • MD simulations (GROMACS) to assess stability of ligand-receptor complexes over 100 ns trajectories .
  • QSAR models to correlate structural features (e.g., logP, polar surface area) with activity data from analogs .

Q. What strategies mitigate solubility issues in pharmacological studies?

  • Methodological Answer :
  • Prodrug design : Esterify the 3-hydroxypropyl group to improve lipophilicity .
  • Nanoformulation : Encapsulate in PEGylated liposomes or cyclodextrin complexes to enhance aqueous dispersion .
  • Co-solvent systems : Use Cremophor EL or DMSO/PBS mixtures (≤1% v/v) to maintain bioactivity while reducing aggregation .

Q. How to resolve discrepancies in reported biological activity data across studies?

  • Methodological Answer :
  • Standardize assays : Adopt CLSI guidelines for antimicrobial testing or NIH/WHO protocols for cytotoxicity .
  • Batch variability : Characterize compound purity rigorously (e.g., elemental analysis, DSC for crystallinity) .
  • Replicate studies : Perform triplicate experiments with independent synthetic batches and include positive controls (e.g., doxorubicin for cytotoxicity) .

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